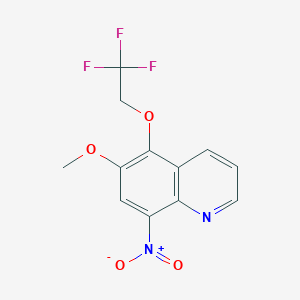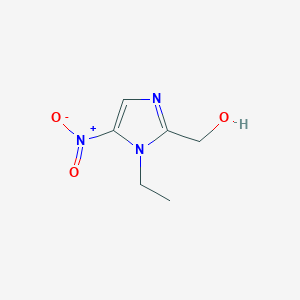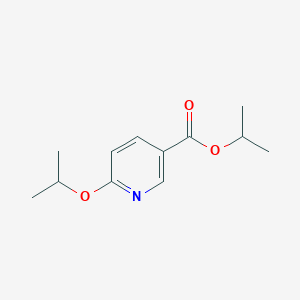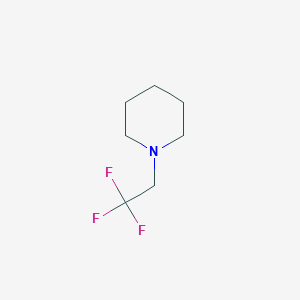
1-(2,2,2-Trifluoroethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-Trifluoroethyl)piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a trifluoroethyl group. This compound is notable for its unique chemical properties, which are largely influenced by the trifluoromethyl group. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical behavior, making such compounds valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is also common in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2,2-Trifluoroethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,2,2-Trifluoroethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(2,2,2-trifluoroethyl)piperidine is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act on various enzymes and receptors, modulating their activity and leading to physiological effects. The exact pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
- 1-(2,2,2-Trifluoroethyl)pyrrolidine
- 1-(2,2,2-Trifluoroethyl)morpholine
- 1-(2,2,2-Trifluoroethyl)piperazine
Comparison: 1-(2,2,2-Trifluoroethyl)piperidine is unique due to its specific piperidine ring structure combined with the trifluoroethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to similar compounds. The presence of the trifluoromethyl group also enhances its reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H12F3N |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
1-(2,2,2-trifluoroethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)6-11-4-2-1-3-5-11/h1-6H2 |
Clave InChI |
YLVUELSYOLYDBE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


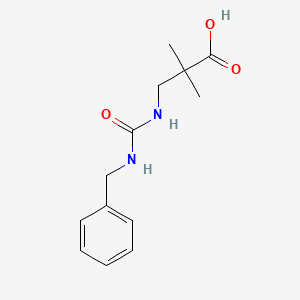
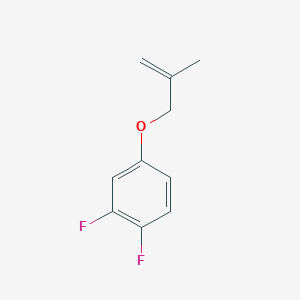
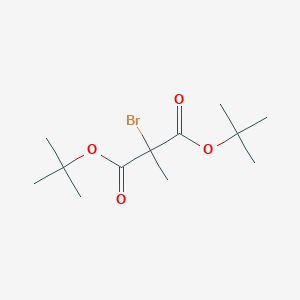
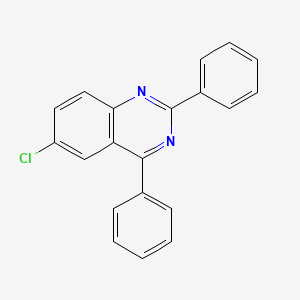
![1-[2-(4-aminopiperidin-1-yl)ethyl]-7-methoxyquinolin-2(1H)-one](/img/structure/B8377324.png)
![(7S,9aS)-7-((benzyloxy)methyl)octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B8377325.png)
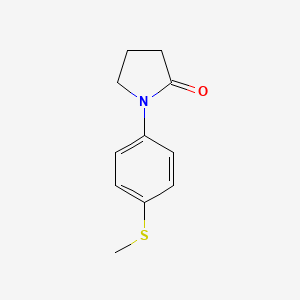
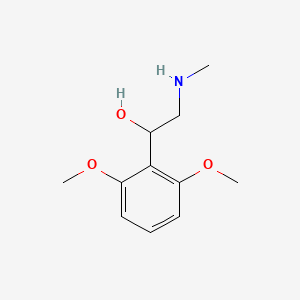
![N-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8377339.png)
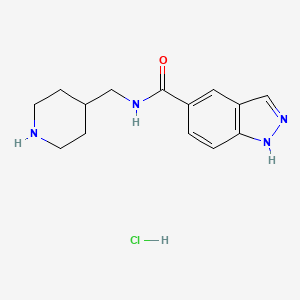
![4-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-(4-nitrobenzylidene)thiosemicarbazide](/img/structure/B8377356.png)
